1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)13-4-6-14(27-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMSAAVZMFIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class. It has been found to inhibit the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme. USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels. The inhibition of USP28 leads to a decrease in the proliferation of cells, a halt in the cell cycle at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines.
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. USP28 is known to regulate the stability of several key proteins involved in cell cycle progression and DNA damage response. Therefore, the inhibition of USP28 can lead to alterations in these pathways, potentially leading to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key component for cell proliferation.
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has shown to exert significant effects on various types of cells. It inhibits the growth of several cell lines, including MCF-7 and HCT-116, and shows moderate activity against HepG-2. This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding.
Biological Activity
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex heterocyclic compound with potential therapeutic applications. The compound features a triazole ring fused with a pyrimidine structure and a piperazine moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can be represented as follows:
This compound is characterized by:
- A triazole ring system.
- A pyrimidine core.
- A methoxyphenyl substituent.
- A piperazine group.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes by binding to their active sites, thereby blocking catalytic activity. This mechanism is crucial in modulating metabolic pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.
- Signal Transduction Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways. This can affect cellular functions such as proliferation, apoptosis, and differentiation.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The triazole and pyrimidine moieties may contribute to this activity through interference with nucleic acid synthesis or enzyme function in pathogens .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- A study reported that derivatives of triazolo-pyrimidines exhibited significant cytotoxicity against human breast cancer (MCF-7) cells with IC50 values ranging from 27.3 μM to 43.4 μM .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | MCF-7 | 43.4 |
These findings suggest that the structural components of the compound may enhance its efficacy against specific tumor types.
Synthesis
The synthesis of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step synthetic pathways including:
- Formation of the triazole-pyrimidine core.
- Introduction of the piperazine moiety via nucleophilic substitution reactions.
- Final modifications to achieve the desired propanone structure.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one:
- Neuroprotective Effects : A related compound demonstrated significant neuroprotective activity in models of acute cerebral ischemia, prolonging survival times in treated mice . This suggests potential applications in neurodegenerative diseases.
- Antitumor Activity : Compounds derived from similar scaffolds have been evaluated for their antitumor effects against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic applications .
Scientific Research Applications
Research indicates that compounds containing triazole and piperazine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For example, studies on similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may also possess similar activity .
- Anticancer Potential : Preliminary studies have indicated that derivatives of triazole-piperazine compounds can inhibit the proliferation of cancer cell lines. For instance, related compounds have been tested against breast cancer and melanoma cells, showcasing promising results in inducing cell death and inhibiting growth .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the triazole ring : Utilizing appropriate precursors under controlled conditions.
- Piperazine incorporation : Often achieved through nucleophilic substitution reactions.
- Final coupling with propanone derivatives : To yield the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
- Antimicrobial Evaluation : A study demonstrated that derivatives with triazole groups exhibited strong antimicrobial activity against various pathogens, suggesting that 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one could be developed into effective antimicrobial agents .
- Anticancer Research : In vitro studies have shown that related triazole-piperazine compounds can effectively inhibit cancer cell proliferation in multiple cancer types, indicating a potential pathway for developing new anticancer therapies .
Preparation Methods
Cyclocondensation of 5-Amino-3-(4-Methoxyphenyl)-1H-1,2,4-Triazole
The triazolopyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole and a β-diketone precursor. As demonstrated in, this reaction proceeds under acidic conditions (e.g., acetic acid) to yield the intermediate 3-(4-methoxyphenyl)-7-hydroxy-triazolo[4,5-d]pyrimidine.
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Methanol/Acetic acid (3:1) | 78 | |
| Temperature | 80°C, 12 hrs | ||
| Catalyst | None |
Chlorination at the 7-Position
The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃). This step, critical for enabling subsequent nucleophilic substitution, achieves near-quantitative conversion under reflux conditions.
$$
\text{7-hydroxy intermediate} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{7-chloro derivative} + \text{H}3\text{PO}_4 \quad
$$
Acylation of Piperazine with Propanoyl Chloride
The final step involves acylating the secondary amine of the piperazine moiety. Propionyl chloride is employed in the presence of a base to scavenge HCl, typically achieving >90% conversion.
Reaction Protocol
- Dissolve the piperazine intermediate in dichloromethane (DCM).
- Add propionyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 4 hrs.
- Quench with ice water and extract with DCM.
Critical Considerations
- Regioselectivity : The acylation preferentially occurs at the less sterically hindered nitrogen of the piperazine.
- Side Reactions : Over-acylation is mitigated by using a slight excess of propionyl chloride (1.2 eq).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 4.10–3.95 (m, 8H, piperazine-H), 3.88 (s, 3H, OCH₃), 2.85 (q, J = 7.2 Hz, 2H, COCH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃).
- ESI-MS : m/z 439.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.4 min.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential functionalization | High regioselectivity, scalable | Multi-step purification | 68 |
| One-pot assembly | Reduced steps | Lower yield for acylation step | 52 |
Q & A
Q. What are the established synthetic routes for 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, and how are intermediates characterized?
Methodology :
- Key Step : Cyclocondensation of nitro precursors with formic acid derivatives (e.g., triethyl orthoformate) under palladium catalysis to form the triazolo-pyrimidine core .
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via -NMR and -NMR (e.g., methoxy group resonance at δ ~3.8 ppm) .
- Piperazine Coupling : React 7-chloro-triazolo-pyrimidine with 1-(piperazin-1-yl)propan-1-one in acetonitrile at reflux (80°C, 12 h), monitored by TLC .
Q. How is the structural integrity of the compound validated?
Methodology :
- X-ray Crystallography : Single-crystal analysis confirms the planar triazolo-pyrimidine core and piperazine conformation (bond angles: C-N-C ~120°; torsion angles <5° deviation from ideal geometry) .
- Spectroscopy : IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm) and triazole C=N (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] m/z calculated 421.1782, observed 421.1785) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in kinase assays)?
Methodology :
- Assay Standardization : Compare buffer conditions (e.g., ATP concentration, pH) and enzyme sources (recombinant vs. cell lysate) .
- Impurity Profiling : Quantify byproducts (e.g., des-methyl analogs) via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .
- Dose-Response Reproducibility : Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .
Q. What computational strategies predict target binding modes for this triazolo-pyrimidine derivative?
Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ). Focus on π-π stacking between the triazolo ring and Phe80 residue .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds with hinge regions (e.g., Met79 backbone) .
Q. How does the 4-methoxyphenyl substituent influence regioselectivity in cyclization reactions?
Methodology :
- Electron Density Analysis : DFT calculations (B3LYP/6-31G*) show methoxy groups increase electron density at C7, favoring nucleophilic attack by piperazine .
- Competitive Pathways : Compare reaction outcomes with substituent analogs (e.g., 4-chlorophenyl) via LC-MS to track intermediate formation .
Data Contradiction Analysis
| Issue | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable kinase inhibition potency | Residual DMF solvent altering protein folding | Lyophilize compound pre-assay; validate purity via GC | |
| Discrepant melting points | Polymorphic forms (e.g., α vs. β crystals) | Perform DSC and PXRD on recrystallized batches |
Key Synthesis Table
| Intermediate | Key Reagents | Conditions | Yield |
|---|---|---|---|
| 7-Chloro-triazolo-pyrimidine | POCl, DMF (cat.) | 110°C, 6 h | 68% |
| 1-(Piperazin-1-yl)propan-1-one | Ethyl chloroacetate, KCO | THF, reflux, 8 h | 82% |
| Final Coupling Product | Acetonitrile, DIEA | 80°C, 12 h | 55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
